Lipophilicity Modulation: XLogP3 Shift of –1.5 vs. Parent 8-Azaspiro[4.5]decane Scaffold
The introduction of a primary amine at position 1 and a methyl group at position 3 shifts the computed partition coefficient (XLogP3-AA) from 2.3 (for unsubstituted 8-azaspiro[4.5]decane) to 0.8 (for 3-methyl-8-azaspiro[4.5]decan-1-amine), a net reduction of –1.5 log units [1]. This places the compound within the CNS drug-like lipophilicity range (XLogP 1–3), whereas the parent scaffold (XLogP 2.3) sits at the upper boundary [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | 8-Azaspiro[4.5]decane: XLogP3-AA = 2.3 |
| Quantified Difference | ΔXLogP3 = –1.5 (65% reduction in lipophilicity) |
| Conditions | PubChem-computed XLogP3-AA values (XLogP3 3.0 algorithm) |
Why This Matters
Lower lipophilicity reduces non-specific protein binding, phospholipidosis risk, and hERG channel promiscuity, critical for CNS-targeted lead optimization.
- [1] PubChem. (2024–2025). Comparative XLogP3-AA values: 3-Methyl-8-azaspiro[4.5]decan-1-amine (CID 123832209, 0.8) vs. 8-Azaspiro[4.5]decane (CID 437152, 2.3). View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
